molecular formula C24H27N3 B14333166 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- CAS No. 109423-08-7

1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)-

Cat. No.: B14333166
CAS No.: 109423-08-7
M. Wt: 357.5 g/mol
InChI Key: ZUTNVFFVZUJAER-UHFFFAOYSA-N
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Description

1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific compound has three 3-methylphenyl groups attached to the nitrogen atoms, making it a trisubstituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the use of 3-methylphenylamine and formaldehyde under controlled conditions to form the desired triazine derivative. The reaction typically proceeds as follows: [ 3 \text{CH}_2\text{O} + 3 \text{H}_2\text{N-C}_6\text{H}_4\text{CH}_3 \rightarrow (\text{CH}_2\text{N-C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of 1,3,5-triazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The triazine ring can undergo substitution reactions where one or more of the 3-methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with different functional groups.

Scientific Research Applications

1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-triazine, hexahydro-1,3,5-tris(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
  • 1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-
  • 1,3,5-Triazine, hexahydro-1,3,5-tris(2-hydroxyethyl)-

Comparison: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is unique due to the presence of three 3-methylphenyl groups, which impart distinct chemical and physical properties compared to other triazine derivatives

Properties

CAS No.

109423-08-7

Molecular Formula

C24H27N3

Molecular Weight

357.5 g/mol

IUPAC Name

1,3,5-tris(3-methylphenyl)-1,3,5-triazinane

InChI

InChI=1S/C24H27N3/c1-19-7-4-10-22(13-19)25-16-26(23-11-5-8-20(2)14-23)18-27(17-25)24-12-6-9-21(3)15-24/h4-15H,16-18H2,1-3H3

InChI Key

ZUTNVFFVZUJAER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CN(CN(C2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C

Origin of Product

United States

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